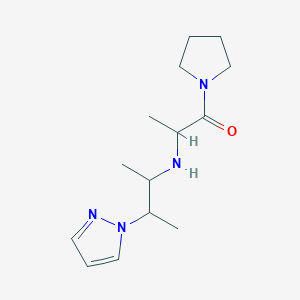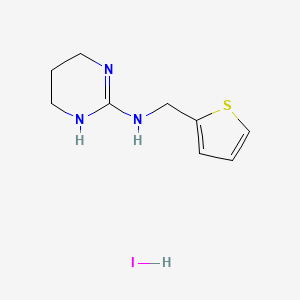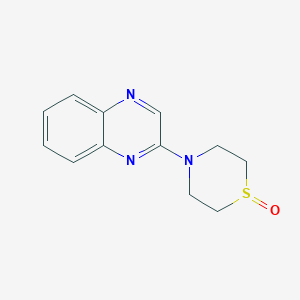
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is a chemical compound with the molecular formula C16H24N4O. It is also known as PBP or Pyrrolidinobutyrophenone. This compound is widely used in scientific research for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including the proteasome, chymotrypsin-like activity, and cathepsin B. PBP has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. PBP has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one in lab experiments is its ability to selectively inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the function of specific proteins and enzymes. However, one of the limitations of using PBP is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one in scientific research. One direction is the development of new drugs based on the structure of PBP for the treatment of various diseases. Another direction is the investigation of the mechanism of action of PBP and its effects on different proteins and enzymes. Finally, the use of PBP in combination with other drugs for the treatment of cancer and other diseases is also an area of future research.
Conclusion:
In conclusion, 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is a chemical compound with various biochemical and physiological effects. It is widely used in scientific research as a chemical tool to study the function of various proteins and enzymes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one have been discussed in this paper. Further research is needed to fully understand the potential of PBP in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 3-(4-bromobutan-2-yl)pyrazole with 1-(pyrrolidin-1-yl)propan-2-one in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is widely used in scientific research as a chemical tool to study the function of various proteins and enzymes. It is also used to investigate the mechanism of action of different drugs and their effects on the human body. PBP has been found to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3-pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-11(13(3)18-10-6-7-15-18)16-12(2)14(19)17-8-4-5-9-17/h6-7,10-13,16H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBOVMCIRGVVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=CC=N1)NC(C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7573511.png)
![5-Fluoro-2-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)benzonitrile](/img/structure/B7573513.png)

![N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide](/img/structure/B7573539.png)

![N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7573550.png)
![3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7573565.png)
![3-Azaspiro[5.5]undecan-3-yl-(3-methylsulfonylphenyl)methanone](/img/structure/B7573568.png)
![3-hydroxy-N-[[4-[methyl(propan-2-yl)carbamoyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B7573593.png)
![4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene](/img/structure/B7573600.png)
![1-[2-[1-[(4-Methylquinazolin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573602.png)
![1-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7573614.png)